molecular formula C14H20N2O2S B2842827 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea CAS No. 2034568-53-9

1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea

Cat. No.: B2842827
CAS No.: 2034568-53-9
M. Wt: 280.39
InChI Key: RNGMUNSFPLOTNW-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydropyran ring, a thiophene-substituted cyclopropyl group, and a urea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the tetrahydropyran ring, followed by the introduction of the thiophene-substituted cyclopropyl group. The final step involves the formation of the urea linkage under controlled conditions. Industrial production methods may employ optimized reaction conditions, such as specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea stands out due to its unique combination of structural features. Similar compounds include:

    1-(tetrahydro-2H-pyran-4-yl)-3-(cyclopropylmethyl)urea: Lacks the thiophene substitution, resulting in different chemical and biological properties.

    1-(tetrahydro-2H-pyran-4-yl)-3-((1-phenyl)cyclopropyl)methyl)urea:

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-13(16-11-3-7-18-8-4-11)15-10-14(5-6-14)12-2-1-9-19-12/h1-2,9,11H,3-8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMUNSFPLOTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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